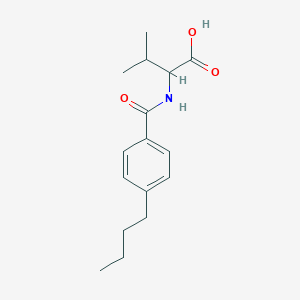
N-(4-butylbenzoyl)valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-butylbenzoyl)valine, also known as NBV, is a small molecule that has been gaining attention in the scientific community due to its potential therapeutic properties. This molecule is a derivative of valine, an essential amino acid, and is synthesized through a multistep process.
Mechanism of Action
The mechanism of action of N-(4-butylbenzoyl)valine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in cancer growth, neurodegeneration, and inflammation. N-(4-butylbenzoyl)valine has been shown to inhibit the activity of histone deacetylases, which are involved in regulating gene expression and are often overexpressed in cancer cells. In addition, N-(4-butylbenzoyl)valine has been found to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
N-(4-butylbenzoyl)valine has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of oxidative stress and inflammation in the brain, and the modulation of gene expression. N-(4-butylbenzoyl)valine has also been found to have antioxidant properties, reducing the production of reactive oxygen species and protecting cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-butylbenzoyl)valine for lab experiments is its low toxicity and high solubility, which makes it easy to administer and study. However, one limitation of N-(4-butylbenzoyl)valine is its relatively low potency, which may require higher concentrations to achieve therapeutic effects.
Future Directions
There are several future directions for research on N-(4-butylbenzoyl)valine, including the development of more potent analogs and the investigation of its potential applications in other fields, such as cardiovascular disease and metabolic disorders. In addition, further studies are needed to fully understand the mechanisms of action of N-(4-butylbenzoyl)valine and its potential side effects.
Synthesis Methods
The synthesis of N-(4-butylbenzoyl)valine involves several steps, starting with the reaction of 4-butylbenzoyl chloride with valine methyl ester. This reaction produces 4-butylbenzoyl valine methyl ester, which is then hydrolyzed to yield N-(4-butylbenzoyl)valine. The final product is purified using column chromatography to obtain a high degree of purity.
Scientific Research Applications
N-(4-butylbenzoyl)valine has been studied extensively for its potential applications in the fields of cancer treatment, neuroprotection, and inflammation. Several studies have shown that N-(4-butylbenzoyl)valine has anti-tumor properties and can inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(4-butylbenzoyl)valine has been found to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain. Furthermore, N-(4-butylbenzoyl)valine has been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.
properties
IUPAC Name |
2-[(4-butylbenzoyl)amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-4-5-6-12-7-9-13(10-8-12)15(18)17-14(11(2)3)16(19)20/h7-11,14H,4-6H2,1-3H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDIWZKPMSZCKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)NC(C(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B6050974.png)
![2-bromo-N'-[2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B6050975.png)
![4-(acetylamino)-N-{4-[(acetylamino)sulfonyl]phenyl}benzamide](/img/structure/B6050979.png)
![ethyl 4-[2-(2-chlorobenzyl)-4-morpholinyl]-1-piperidinecarboxylate](/img/structure/B6050985.png)
![2-{1-(2-ethoxybenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6050989.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-(3-isoxazolylmethyl)-2-(1-piperidinyl)ethanamine](/img/structure/B6050992.png)
![2-phenyl-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B6050996.png)
![1-(4-chlorobenzyl)-N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6051013.png)
![7-benzyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6051018.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-2-methoxy-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6051025.png)
![N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-thienyl)propanamide](/img/structure/B6051029.png)
![methyl 2-({N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B6051037.png)
![2-hydroxybenzaldehyde [4-[(2,3-dimethylphenyl)amino]-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B6051071.png)
![2-[4-(4-fluoro-3-methoxybenzyl)-1-methyl-2-piperazinyl]ethanol trifluoroacetate (salt)](/img/structure/B6051074.png)